![molecular formula C24H26O4 B14267281 1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene CAS No. 138112-22-8](/img/structure/B14267281.png)
1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene is an organic compound with the molecular formula C24H26O4 It is characterized by the presence of two 4-methylphenoxy groups attached to a benzene ring through methoxymethyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene typically involves the reaction of 1,4-bis(chloromethyl)benzene with 4-methylphenol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atoms are replaced by 4-methylphenoxy groups. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring is substituted with various electrophiles like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride, nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Halogenated, nitrated, or alkylated derivatives of the original compound.
Scientific Research Applications
1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their structure and function. The specific pathways involved depend on the nature of the target and the type of interaction. For example, in biological systems, the compound may inhibit enzyme activity or modulate receptor signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene can be compared with other similar compounds such as:
1,4-Bis(methoxymethyl)benzene: Lacks the 4-methylphenoxy groups, resulting in different chemical and physical properties.
1,4-Bis(4-methylphenoxy)benzene: Lacks the methoxymethyl linkages, leading to variations in reactivity and applications.
1,4-Diisopropylbenzene: Contains isopropyl groups instead of 4-methylphenoxy groups, affecting its chemical behavior and uses.
Properties
CAS No. |
138112-22-8 |
|---|---|
Molecular Formula |
C24H26O4 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
1,4-bis[(4-methylphenoxy)methoxymethyl]benzene |
InChI |
InChI=1S/C24H26O4/c1-19-3-11-23(12-4-19)27-17-25-15-21-7-9-22(10-8-21)16-26-18-28-24-13-5-20(2)6-14-24/h3-14H,15-18H2,1-2H3 |
InChI Key |
CPXAKRDQXFISJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCOCC2=CC=C(C=C2)COCOC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)

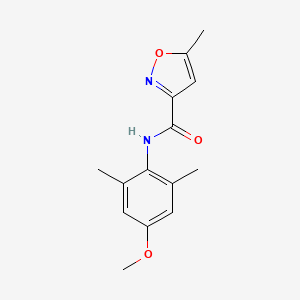
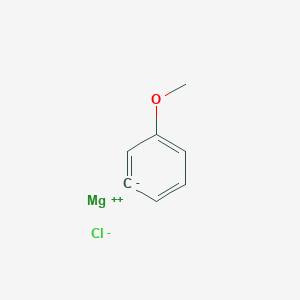
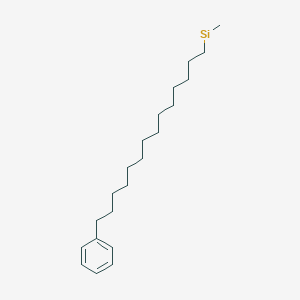
![2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14267241.png)


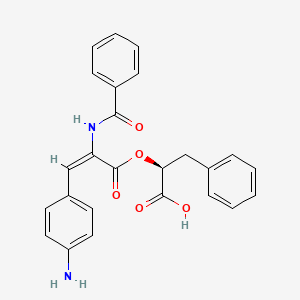
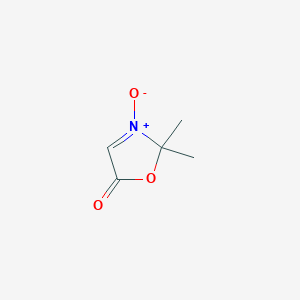


![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride](/img/structure/B14267277.png)
